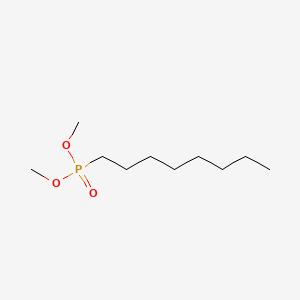

Phosphonic acid, octyl-, dimethyl ester

Description

Contextualization within the Broader Class of Organophosphorus Compounds

Organophosphorus compounds are organic compounds containing carbon-phosphorus bonds. This class of compounds is exceptionally broad, with members playing crucial roles in biochemistry and various industrial applications. wikipedia.orgairedale-group.com Dimethyl octylphosphonate belongs to the subclass of phosphonates, which are esters of phosphonic acid. wikipedia.org Unlike phosphates, which are esters of phosphoric acid and feature a P-O-C linkage, phosphonates are characterized by a direct and stable P-C bond. wikipedia.org This fundamental structural difference confers distinct chemical and physical properties upon phosphonates, including enhanced stability towards hydrolysis.

The synthesis of alkyl phosphonates like dimethyl octylphosphonate can be achieved through various methods. A common route is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org For instance, the synthesis of dimethyl methylphosphonate (B1257008) is accomplished by reacting trimethyl phosphite with iodomethane (B122720). wikipedia.org A similar principle can be applied to synthesize dimethyl octylphosphonate. Another synthetic approach involves the reaction of 1-octylphosphonic acid with iodomethane in the presence of a base like cesium carbonate. thermofisher.krchemicalbook.com

Significance of the Phosphonate (B1237965) Moiety in Research

The phosphonate group [-P(O)(OR)2] is a key functional moiety that imparts many of the characteristic properties to compounds like dimethyl octylphosphonate. Phosphonates are known for their ability to act as effective chelating agents, binding strongly to di- and trivalent metal ions. wikipedia.org This property is instrumental in applications such as water treatment, where they prevent the formation of insoluble precipitates or scale. wikipedia.orgtaylorandfrancis.com

Furthermore, the phosphonate group's structural similarity to the phosphate (B84403) group allows for its use as a stable bioisostere in medicinal chemistry. wikipedia.org This means it can mimic the phosphate group in biological systems but is more resistant to enzymatic cleavage due to the stable P-C bond. wikipedia.org This stability is a significant advantage in the design of therapeutic agents. wikipedia.org

Overview of Research Directions for Alkyl Phosphonic Acid Esters

Research into alkyl phosphonic acid esters, including dimethyl octylphosphonate, is driven by their wide range of potential and established applications. These compounds are extensively used as surface treatment agents for corrosion inhibition on metals due to their higher stability and activity in aqueous media compared to other systems. taylorandfrancis.com The hydrophobic alkyl chain, such as the octyl group in dimethyl octylphosphonate, enhances solubility in organic solvents and contributes to the formation of protective, water-repellent layers. smolecule.com

Alkyl phosphonates are also integral to various industrial processes as flame retardants, plasticizers, and stabilizing agents in the production of plastics, rubber, and textiles. lookchem.com Their role as flame retardants is particularly notable. In the event of a fire, the phosphorus-containing compounds can form a char layer, which acts as a barrier to heat and fuel, thus slowing down the combustion process.

Current research continues to explore novel applications for these versatile compounds. For example, their potential as antimicrobial agents and plant growth regulators is being investigated. smolecule.com Additionally, the development of more efficient and environmentally friendly synthesis methods for alkyl phosphonates remains an active area of research. organic-chemistry.org The ability to tailor the properties of these compounds by varying the length and branching of the alkyl chain, as well as the nature of the ester groups, ensures their continued relevance in materials science and chemical engineering.

Structure

3D Structure

Properties

CAS No. |

6172-97-0 |

|---|---|

Molecular Formula |

C10H23O3P |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

1-dimethoxyphosphoryloctane |

InChI |

InChI=1S/C10H23O3P/c1-4-5-6-7-8-9-10-14(11,12-2)13-3/h4-10H2,1-3H3 |

InChI Key |

AYIYGMYWHVTKNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP(=O)(OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phosphonic Acid, Octyl , Dimethyl Ester

Esterification Reactions: Mechanistic Insights and Optimization Strategies

Esterification of octylphosphonic acid presents a direct route to its dimethyl ester. This transformation can be complex, as the reaction can potentially yield both mono- and diester products. nih.gov Consequently, reaction conditions must be carefully controlled to ensure the desired outcome.

Transesterification Routes from Phosphonic Acid Precursors

Transesterification offers a versatile method for synthesizing phosphonate (B1237965) esters. In the context of producing phosphonic acid, octyl-, dimethyl ester, this can involve the reaction of a different octylphosphonic acid ester with methanol (B129727), or more advanced methodologies using alternative alkoxy group donors. One innovative approach employs trialkyl orthoacetates as both the reagent and solvent. nih.gov For instance, reacting an alkylphosphonic acid with triethyl orthoacetate can selectively yield the corresponding diethyl ester. nih.gov This principle can be adapted to produce the dimethyl ester by using trimethyl orthoacetate.

The mechanism of this transformation is believed to be analogous to the esterification of carboxylic acids, where a key intermediate is formed that subsequently and irreversibly transforms, driving the reaction to completion. nih.gov For phosphonic acids, an intermediate 1,1-diethoxyethyl ester of the phosphonic acid is proposed when using triethyl orthoacetate. nih.gov At elevated temperatures, this intermediate facilitates the formation of the diester. nih.gov Optimization of this route involves adjusting temperature and the molar ratio of reactants. Studies on analogous aliphatic phosphonic acids have shown that increasing the reaction temperature when using an excess of the orthoester reagent drives the reaction toward quantitative conversion to the diester product. nih.gov

Direct Esterification Approaches

Direct esterification of phosphonic acids is often challenging. researchgate.net However, recent methodologies have demonstrated success, particularly with the aid of microwave irradiation, which can promote reactions that are reluctant to proceed under conventional heating. nih.gov While direct esterification of phosphinic acids with alcohols is known to be difficult under thermal conditions, microwave assistance has been shown to facilitate the reaction. nih.gov A similar principle applies to phosphonic acids, where microwave-assisted protocols can be developed. researchgate.net

For the direct esterification of octylphosphonic acid with methanol, an acid catalyst is typically employed. The mechanism involves the protonation of the phosphonic acid's P=O group, which increases the electrophilicity of the phosphorus atom. Methanol then acts as a nucleophile, attacking the phosphorus center. libretexts.org A subsequent proton transfer and elimination of water yields the ester. libretexts.org To drive the equilibrium towards the formation of the dimethyl ester, excess methanol can be used, often serving as the reaction solvent. Another strategy involves the in situ generation of anhydrous HCl by reacting thionyl chloride (SOCl₂) with methanol, which then catalyzes the esterification. commonorganicchemistry.comcommonorganicchemistry.com Optimization strategies focus on catalyst choice, temperature control, and efficient removal of water to favor product formation.

| Method | Key Reagents | Typical Conditions | Mechanistic Feature | Optimization Strategy |

|---|---|---|---|---|

| Transesterification | Octylphosphonic acid, Trimethyl orthoacetate | Elevated temperature (e.g., 90°C) nih.gov | Formation of an unstable intermediate that drives the reaction nih.gov | Using excess orthoacetate as solvent; Temperature control for selectivity nih.gov |

| Direct Esterification | Octylphosphonic acid, Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess methanol | Acid-catalyzed nucleophilic attack of methanol on phosphorus libretexts.org | Use of excess alcohol; Removal of water; Microwave assistance nih.gov |

Arbuzov-Type Reactions for Phosphonate Formation

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, is a cornerstone for the synthesis of phosphonates. wikipedia.orgjk-sci.com This reaction is a versatile and widely used method for forming a C-P bond, directly leading to the desired phosphonate ester structure. eurekaselect.com

Mechanistic Elucidation of the Arbuzov Rearrangement

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org To synthesize this compound, the reactants would be trimethyl phosphite and an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane.

The mechanism proceeds in two main steps:

Quasiphosphonium Salt Formation : The reaction begins with the nucleophilic attack of the phosphorus atom of trimethyl phosphite on the electrophilic carbon of the octyl halide. This is an Sₙ2 reaction that displaces the halide ion and forms a trialkoxyphosphonium salt intermediate (octyl-trimethoxyphosphonium halide). wikipedia.orgjk-sci.com

Dealkylation : The displaced halide anion then acts as a nucleophile in a second Sₙ2 reaction, attacking one of the methyl carbons of the phosphonium (B103445) salt. wikipedia.org This results in the cleavage of a carbon-oxygen bond, displacing the octylphosphonate moiety and forming a methyl halide as a byproduct. nih.gov

Catalytic Enhancements in Arbuzov Synthesis

While the classical Arbuzov reaction often requires high temperatures (typically >150 °C), various catalytic methods have been developed to facilitate the reaction under milder conditions. eurekaselect.comchinesechemsoc.org

Lewis Acid Catalysis : Lewis acids such as indium(III) bromide (InBr₃) and zinc bromide (ZnBr₂) have been shown to mediate the Michaelis-Arbuzov reaction at room temperature. organic-chemistry.org This approach is effective for a range of substrates, although its application to simple n-alkyl bromides can be challenging. organic-chemistry.org

Transition Metal Catalysis : Palladium and copper catalysts have been successfully employed in Arbuzov-type reactions, particularly for aryl halides. organic-chemistry.org While less common for simple alkyl halides, these catalytic systems highlight the ongoing development of milder reaction protocols.

Radical Arbuzov Reaction : A recent innovation is the photoredox-catalyzed radical Arbuzov reaction. chinesechemsoc.org This method allows the reaction of a wide range of alkyl bromides and iodides, including primary alkyls, at room temperature under mild conditions. chinesechemsoc.org The process involves generating an alkyl radical that then reacts with a specialized phosphite reagent. A subsequent workup with methanol via transesterification yields the final dimethyl alkylphosphonate. chinesechemsoc.orgchinesechemsoc.org This approach significantly expands the scope and functional group tolerance of the Arbuzov reaction. chinesechemsoc.org

| Arbuzov Method | Reactants | Conditions | Advantages |

|---|---|---|---|

| Classical | Trimethyl phosphite, 1-Bromooctane | High temperature (e.g., 150-160°C) chinesechemsoc.org | Direct C-P bond formation; Volatile byproduct nih.gov |

| Lewis Acid-Catalyzed | Trimethyl phosphite, Octyl halide, Lewis Acid (e.g., InBr₃) | Room temperature organic-chemistry.org | Milder reaction conditions |

| Photoredox-Catalyzed Radical | Specialized phosphite, 1-Iodooctane, Photocatalyst | Room temperature, Visible light chinesechemsoc.org | Excellent functional group tolerance; Mild conditions chinesechemsoc.org |

Green Chemistry Principles in Phosphonate Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. sciencedaily.com The synthesis of phosphonates, including this compound, is increasingly being viewed through the lens of green chemistry, focusing on minimizing hazardous substances and improving energy efficiency. rsc.orgbioengineer.org

Several green methods are applicable to phosphonate synthesis:

Microwave-Promoted Synthesis : Microwaves provide rapid and efficient energy transfer directly to the reaction mixture, often leading to dramatically reduced reaction times and improved yields. rsc.orgmdpi.com Microwave-assisted Arbuzov reactions and direct esterifications have been successfully developed, offering a greener alternative to conventional heating. researchgate.neteurekaselect.com

Solvent-Free Synthesis : Eliminating volatile organic solvents is a key principle of green chemistry. Several phosphonate syntheses can be performed under solvent-free conditions, reducing waste and environmental impact. rsc.org For example, the Kabachnik–Fields reaction, a method for preparing α-aminophosphonates, can often be run without a solvent. rsc.org The Michaelis-Arbuzov reaction can also be performed neat, particularly when one of the reactants is a liquid.

Alternative Catalytic Systems : The development of highly efficient and recyclable catalysts minimizes waste. An efficient protocol for synthesizing benzyl (B1604629) phosphonates utilizes a catalytic system of potassium iodide (KI) and potassium carbonate (K₂CO₃) in polyethylene (B3416737) glycol (PEG-400), a benign and recyclable solvent. frontiersin.org This approach avoids volatile organic solvents and reactive metals. frontiersin.org

Ultrasound-Assisted Methods : Sonication is another energy-efficient technique that can promote chemical reactions. Ultrasound-assisted syntheses are considered eco-friendly as they can enhance reaction rates and yields. rsc.org

By incorporating these principles, the synthesis of this compound can be made more sustainable, reducing both its environmental footprint and production costs. google.com

Solvent-Free Synthesis Protocols

The elimination of volatile organic solvents is a primary goal in green chemistry, as it minimizes environmental pollution, reduces health and safety hazards, and can simplify product purification. The Michaelis-Arbuzov reaction, a cornerstone for the formation of carbon-phosphorus bonds, has been adapted to solvent-free conditions, offering a cleaner route to phosphonates like dimethyl octylphosphonate. wikipedia.orgnih.gov

A notable development is the implementation of the Michaelis-Arbuzov reaction under solvent- and catalyst-free flow conditions. nih.gov This high-temperature method allows for the synthesis of various alkylphosphonic esters from trialkyl phosphites and catalytic amounts of alkyl halides. nih.gov The reaction proceeds with very short residence times and achieves excellent conversions, often exceeding 99%. nih.gov The absence of a solvent makes product isolation straightforward, yielding high-purity products. nih.gov The continuous flow setup also allows for significant production rates; for instance, a microreactor with a small internal volume can produce several grams of organophosphorus esters per hour. nih.gov

This approach provides a sustainable and rapid alternative to conventional batch methods for preparing alkylphosphonates. nih.gov The use of catalytic, rather than stoichiometric, amounts of alkyl halides further enhances the method's efficiency and sustainability. nih.gov

| Parameter | Value/Observation |

|---|---|

| Reaction Type | Michaelis-Arbuzov Rearrangement |

| Conditions | Solvent-free, Catalyst-free, Flow Chemistry |

| Reactants | Trialkyl phosphites and Alkyl halides |

| Alkyl Halide Stoichiometry | Catalytic amounts (5-10%) for homo alkylphosphonates |

| Reaction Times | 8.33 - 50 minutes |

| Conversion Rate | Excellent (≥ 99%) |

| Product Purity | High, with straightforward isolation |

| Productivity Example | 1.6-1.95 g/hour (in a 250 μL microreactor) |

Catalyst Design for Sustainable Production

The development of sustainable catalysts is crucial for the green synthesis of phosphonates. The focus is on creating catalysts that are highly efficient, reusable, and derived from environmentally benign materials. These catalysts aim to replace harsher reagents and improve reaction conditions, such as lowering reaction temperatures and pressures.

One area of research involves the use of metal-based catalysts that can be recovered and reused over multiple reaction cycles. For example, zirconium-based catalysts containing phosphonate moieties have demonstrated high activity and stability, proving effective beyond the fifth reaction cycle in various organic syntheses. scispace.com These solid-supported catalysts are easily separated from the reaction mixture, which simplifies purification and reduces waste.

Another sustainable approach utilizes benign and recyclable catalytic systems. An efficient protocol for phosphonate synthesis has been developed using a combination of potassium iodide (KI) and potassium carbonate (K2CO3) in polyethylene glycol (PEG-400) as a benign solvent and phase-transfer catalyst. frontiersin.org This system avoids volatile and toxic organic solvents and reactive metals. frontiersin.org The use of additives like KI can significantly improve the yield of the desired phosphonates. frontiersin.org While demonstrated for benzyl phosphonates, the principle of using a recyclable, low-toxicity catalytic system is directly applicable to the synthesis of other phosphonates, including dimethyl octylphosphonate.

Furthermore, catalyst-free systems or the use of simple, recyclable catalysts under solvent-free conditions represent a highly sustainable pathway. For instance, the alcohol-based Michaelis-Arbuzov reaction can be promoted by catalysts like tetrabutylammonium (B224687) iodide (n-Bu4NI) under solvent-free conditions, achieving high conversion rates. rsc.org

| Catalyst System | Key Features | Reaction Example | Reference |

|---|---|---|---|

| Zirconium-Phosphonate Complexes | Heterogeneous catalyst, Reusable for >5 cycles, High thermal stability. | Coupling and reduction reactions. | scispace.com |

| PEG-400 / KI / K2CO3 | Benign and recyclable solvent/catalyst, Avoids volatile organic solvents, Operates at room temperature. | Synthesis of benzyl phosphonates. | frontiersin.org |

| Tetrabutylammonium Iodide (n-Bu4NI) | Promotes reaction under solvent-free conditions, Enables use of alcohols instead of alkyl halides. | Alcohol-based Michaelis-Arbuzov reaction. | rsc.org |

Reaction Mechanisms and Pathways of Phosphonic Acid, Octyl , Dimethyl Ester

Hydrolysis Mechanisms of Phosphonate (B1237965) Esters

The hydrolysis of phosphonate esters like dimethyl octylphosphonate is a significant degradation pathway that can proceed under acidic, basic, or enzymatic catalysis. nih.govwikipedia.org Due to the presence of two methoxy (B1213986) groups, the hydrolysis occurs in a stepwise manner, first yielding the monoester (methyl octylphosphonate) and finally the fully hydrolyzed octylphosphonic acid. nih.gov In most instances of acid- and base-catalyzed hydrolysis, the mechanism involves the cleavage of the P-O bond. nih.gov

Under acidic conditions, the hydrolysis of phosphonate esters typically involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The reaction can proceed through several mechanisms, with the most common being the AAc2 mechanism, which involves a bimolecular attack of water with P-O bond cleavage. nih.gov An alternative, though less common, pathway is the AAl1 mechanism, where the rate-determining step is unimolecular and involves C-O bond cleavage. nih.gov

The kinetics of acid-catalyzed hydrolysis are influenced by factors such as the acid concentration and the structure of the ester's alkyl groups. nih.gov For some phosphonates, the reaction rate reaches a maximum at a specific acid concentration, beyond which the rate may decrease. nih.gov Studies on dialkyl phosphonates have shown that the nature of the alkyl group affects the hydrolysis rate; for instance, isopropyl esters have been observed to hydrolyze faster than methyl esters under acidic conditions. nih.gov

Research on dimethyl methylphosphonate (B1257008) (DMMP), a structural analog of dimethyl octylphosphonate, provides insight into the kinetics. In hot-compressed water, DMMP hydrolysis follows pseudo-first-order reaction behavior, producing methylphosphonic acid and methanol (B129727). nih.govresearchgate.net The pressure was found to have no discernible effect on the hydrolysis rate in compressed liquid water. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 90.17 ± 5.68 kJ/mol |

| Pre-exponential Factor (A) | 107.51 ± 0.58 s-1 |

Base-catalyzed hydrolysis of phosphonate esters generally proceeds via a bimolecular nucleophilic substitution (S_N2-like) mechanism at the phosphorus center. epa.gov The hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic phosphorus atom, leading to the formation of a pentavalent, trigonal-bipyramidal intermediate. epa.govlibretexts.org This intermediate then collapses, expelling a methoxide (B1231860) ion as the leaving group.

The rate of alkaline hydrolysis is highly sensitive to steric hindrance around the phosphorus atom. nih.gov Consequently, the methyl ester groups in dimethyl octylphosphonate are hydrolyzed significantly faster than bulkier alkyl esters, such as isopropyl groups. nih.gov For example, under basic conditions, dimethyl methylphosphonate was found to react approximately 1000 times faster than the corresponding diisopropyl ester. nih.gov This highlights the steric accessibility of the phosphorus center in dimethyl esters as a key factor in their reactivity towards base-catalyzed hydrolysis.

A variety of enzymes, broadly known as organophosphorus hydrolases (OPHs) or phosphotriesterases (PTEs), are capable of catalyzing the hydrolysis of organophosphorus compounds, including phosphonate esters. nih.govfrontiersin.orgnih.gov These enzymes offer a highly efficient and specific route for the breakdown of such compounds. nih.gov

The catalytic mechanism of PTEs typically involves a nucleophilic attack on the phosphorus atom. mdpi.com This reaction is often facilitated by a binuclear metal center (commonly containing zinc, iron, or other divalent cations) within the enzyme's active site, which activates a water molecule or a hydroxide ion to act as the nucleophile. nih.govmdpi.com PTEs can hydrolyze a wide range of substrates with P-O, P-F, P-S, and P-CN bonds. nih.govmdpi.com Other enzymes, such as 5'-nucleotide phosphodiesterases, have also been shown to effectively hydrolyze phosphonate esters. nih.gov

| Enzyme Class | Common Source | Catalytic Feature |

|---|---|---|

| Phosphotriesterases (PTEs) / Organophosphorus Hydrolases (OPHs) | Bacteria (e.g., Brevundimonas diminuta) nih.gov | Often contains a binuclear metal center that activates a water molecule for nucleophilic attack. nih.govmdpi.com |

| Paraoxonase (PON1) | Mammals (e.g., Human) frontiersin.org | Hydrolyzes a range of organophosphates, though activity can be limited towards certain stereoisomers of nerve agents. frontiersin.org |

| Organophosphate Hydrolase (OpdA) | Bacteria (e.g., Agrobacterium radiobacter) frontiersin.org | Can hydrolyze a wide variety of organophosphate pesticides and nerve agents. frontiersin.org |

| 5'-Nucleotide Phosphodiesterase | Bovine Intestine, Snake Venom nih.gov | Identified by its ability to hydrolyze phosphonate esters in addition to nucleotide esters. nih.gov |

Transesterification Reactions with Various Alcohols

Dimethyl octylphosphonate can undergo transesterification reactions in the presence of other alcohols. This process involves the substitution of one or both of the methoxy groups with a different alkoxy group from the reacting alcohol. The reaction is typically catalyzed by acids, bases, or organometallic compounds. In this equilibrium-driven reaction, the phosphorus-oxygen bond is cleaved and reformed, leading to a new phosphonate ester and the release of methanol. The use of an excess of the reactant alcohol or the removal of methanol can shift the equilibrium towards the formation of the desired product. Certain enzymes, such as alkaline phosphatase, can also exhibit transphosphorylation activity, catalyzing the transfer of the phosphonate group from water to another alcohol acceptor. libretexts.org

Phosphoryl Transfer Mechanisms in Model Systems

The transfer of the octylphosphonyl group [CH₃(CH₂)₇P(O)(OCH₃)-] from the dimethyl ester to a nucleophile is a form of phosphoryl transfer reaction. Mechanistic studies on analogous phosphate (B84403) and phosphonate systems have revealed a continuum of possible transition states, generally categorized into three main pathways. researchgate.netnih.gov

Associative (Addition-Elimination) Mechanism : This is a stepwise pathway where the nucleophile first adds to the phosphorus center, forming a stable or transient pentacoordinate phosphorane intermediate. researchgate.netnih.govresearchgate.net This intermediate subsequently breaks down by expelling the leaving group (methoxide). This mechanism is designated as A_N + D_N. nih.gov

Dissociative (Elimination-Addition) Mechanism : In this stepwise pathway, the leaving group departs first, forming a highly reactive, trigonal metaphosphate-like intermediate. researchgate.netnih.govresearchgate.net This intermediate is then rapidly captured by the nucleophile. This mechanism is designated as D_N + A_N. nih.gov

Concerted (S_N2-like) Mechanism : This is a single-step pathway where the bond to the incoming nucleophile is formed concurrently with the cleavage of the bond to the leaving group. nih.govfrontiersin.org The reaction proceeds through a single pentacoordinate transition state without the formation of a true intermediate. frontiersin.orglibretexts.org This mechanism is designated A_ND_N. nih.gov

For phosphonate triesters like dimethyl octylphosphonate, reactions with nucleophiles are generally expected to proceed through either a concerted or an associative mechanism, depending on the nature of the nucleophile, the leaving group, and the solvent. frontiersin.org

| Mechanism | Key Feature | Intermediate/Transition State |

|---|---|---|

| Associative (AN + DN) | Stepwise; bond formation occurs before bond cleavage. | Pentacoordinate phosphorane intermediate. |

| Dissociative (DN + AN) | Stepwise; bond cleavage occurs before bond formation. | Metaphosphate-like intermediate. |

| Concerted (ANDN) | Single step; simultaneous bond formation and cleavage. | Single pentacoordinate transition state. |

Reactions with Nucleophiles and Electrophiles

The reactivity of dimethyl octylphosphonate is defined by its interactions with both nucleophiles and electrophiles.

Reactions with Nucleophiles : The phosphorus atom of the phosphonate group is electrophilic and is the primary site for nucleophilic attack. As discussed, water (hydrolysis) and alcohols (transesterification) are common nucleophiles. nih.gov Other strong nucleophiles, such as amines, can also react at the phosphorus center. For instance, the Atherton-Todd reaction involves the conversion of a P-H bond in a dialkyl phosphite (B83602) to a P-Cl or P-N bond, initiated by the attack of a phosphite anion nucleophile on an electrophilic chlorine source. nih.gov While dimethyl octylphosphonate lacks the P-H bond, its electrophilic phosphorus center remains susceptible to attack by potent nucleophiles.

Reactions with Electrophiles : The phosphoryl oxygen atom in dimethyl octylphosphonate is nucleophilic due to the presence of lone pairs of electrons and the partial negative charge from the P=O bond dipole. It can react with electrophiles such as protons (in acid catalysis) or Lewis acids. libretexts.org Coordination of a Lewis acid to the phosphoryl oxygen enhances the electrophilicity of the phosphorus atom, making it more vulnerable to attack by weak nucleophiles. This principle is utilized in some catalytic systems for the decomposition or transformation of organophosphonates. mdpi.com

Degradation Pathways under Specific Chemical Conditions

The degradation of dialkyl phosphonates like dimethyl octylphosphonate is significantly influenced by the surrounding chemical conditions. The primary mechanisms of transformation are hydrolysis across a range of pH values and catalytic oxidation.

Hydrolysis

Hydrolysis is a principal pathway for the degradation of phosphonate esters. The reaction involves the cleavage of the ester bond (P-O-C) and typically occurs in two consecutive steps for dialkyl esters, first yielding the monoester and then the fully hydrolyzed phosphonic acid. nih.gov

Acid-Catalyzed Hydrolysis : In acidic conditions, the hydrolysis of dialkyl phosphonates proceeds in a stepwise manner. nih.gov For instance, the acidic hydrolysis of dimethyl methylphosphonate is a method used to prepare methylphosphonic acid. nih.gov The reaction rate is influenced by the concentration of the acid. Studies on various methyl methyl-arylphosphinates have shown that hydrolysis rates can be optimal at specific acid concentrations, such as 6–7 M HClO₄, with higher concentrations potentially slowing the reaction. The mechanism for acid-catalyzed hydrolysis of phosphonates can vary, but it often follows an A-2 type mechanism involving a bimolecular attack of water on the protonated ester.

Base-Catalyzed Hydrolysis : The rate of hydrolysis is generally faster under basic (alkaline) conditions compared to acidic or neutral conditions. The hydrolysis of a related compound, dimethyl phosphonate (DMP), demonstrates significant pH dependence. At a pH of 4, the half-life is approximately 470 hours, which decreases to about 3 hours at pH 7, and is less than 0.3 hours at pH 9. oecd.org This indicates a rapid degradation in alkaline environments.

Hydrolysis in Hot-Compressed Water : Studies on DMMP in hot-compressed water (200 to 300 °C) show that hydrolysis follows pseudo-first-order reaction behavior. nih.gov The primary products of this process are methylphosphonic acid and methanol, indicating cleavage of the P-OCH₃ bond. nih.gov This method results in stable, less-toxic compounds, and the reaction rate is not significantly affected by pressure. nih.gov The activation energy for this hydrolysis has been determined to be 90.17 ± 5.68 kJ/mol. nih.gov

Oxidative Degradation

Oxidation provides another significant pathway for the degradation of phosphonate esters, particularly through catalytic and photolytic processes.

Catalytic Oxidation : Metal oxides have been shown to be effective catalysts for the oxidative decomposition of organophosphonates. mdpi.com For example, CuO/CeO₂ catalysts have been studied for the decomposition of DMMP. The proposed reaction pathway on the surface of CeO₂ involves the surface hydroxyl groups nucleophilically attacking the phosphorus atom, which breaks the P–OCH₃ bond. mdpi.com This generates gaseous methanol and methyl phosphates on the catalyst surface. mdpi.com The surface lattice oxygen can then attack the methyl group in the phosphate intermediate, leading to further dehydrogenation and the formation of final products such as carbon dioxide (CO₂), water, and phosphorus oxides (POₓ). mdpi.com The use of bimetallic catalysts like CuO/CeO₂ can enhance the selectivity towards the complete oxidation product, CO₂. mdpi.com

Photodegradation : In the atmosphere, phosphonate esters are expected to undergo rapid degradation initiated by photochemically produced hydroxyl (OH) radicals. oecd.org For dimethyl phosphonate, the calculated atmospheric half-life due to this indirect photodegradation is estimated to be approximately 2.9 hours. oecd.org This suggests that dimethyl octylphosphonate, if volatilized, would not persist long in the sunlit atmosphere.

The table below summarizes the degradation products of a model compound, dimethyl methylphosphonate (DMMP), under different conditions, which can be considered representative for dimethyl octylphosphonate.

| Condition | Primary Degradation Products | Reference |

|---|---|---|

| Acidic Hydrolysis | Methylphosphonic acid, Methanol | nih.gov |

| Hydrolysis in Hot-Compressed Water | Methylphosphonic acid, Methanol | nih.gov |

| Catalytic Oxidation over CeO₂ | Methanol, Formaldehyde, CO, H₂, CO₂, H₂O, POₓ | mdpi.com |

| Catalytic Oxidation over CuO/CeO₂ | CO₂, H₂O, POₓ | mdpi.com |

Computational and Theoretical Investigations of Phosphonic Acid, Octyl , Dimethyl Ester

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can elucidate the electronic environment of dimethyl octylphosphonate, offering insights into its stability and reactivity. researchgate.netdtic.mil

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. For dimethyl octylphosphonate, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity.

HOMO: The HOMO is expected to be localized primarily on the phosphoryl oxygen atom (P=O). The lone pair electrons on this oxygen are the most energetic and thus the most likely to participate in nucleophilic attacks.

LUMO: The LUMO is anticipated to be centered on the phosphorus atom, specifically in the σ* anti-bonding orbital of the P-C bond. This indicates that the phosphorus atom is the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. For organophosphorus compounds, this gap is influenced by the nature of the alkyl and alkoxy substituents. ijcce.ac.ir

Table 1: Theoretical Molecular Orbital Properties of Dimethyl Octylphosphonate

| Property | Description | Predicted Characteristics for Dimethyl Octylphosphonate |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on the phosphoryl oxygen (P=O). |

| LUMO | Lowest Unoccupied Molecular Orbital | Centered on the phosphorus atom (σ* P-C orbital). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate gap, indicating moderate reactivity. |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within dimethyl octylphosphonate is uneven due to the presence of highly electronegative oxygen atoms. This polarity is a key factor in its intermolecular interactions.

Partial Charges: The phosphoryl oxygen atom carries a significant negative partial charge, making it a strong hydrogen bond acceptor. The phosphorus atom, bonded to three oxygen atoms and a carbon, will have a substantial positive partial charge, rendering it electrophilic. The carbon atoms of the octyl chain will have small negative partial charges, while the hydrogen atoms will have small positive charges.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. Regions of negative potential (typically colored red) would be concentrated around the phosphoryl oxygen, indicating its suitability for electrophilic attack. Positive potential regions (blue) would be found around the phosphorus atom and the hydrogen atoms of the methoxy (B1213986) and octyl groups.

The accurate calculation of partial atomic charges is critical for developing reliable force fields for molecular dynamics simulations. researchgate.netrutgers.edu

Table 2: Predicted Partial Atomic Charges for Key Atoms in Dimethyl Octylphosphonate

| Atom | Predicted Partial Charge (arbitrary units) |

|---|---|

| Phosphoryl Oxygen (P=O) | Highly Negative |

| Phosphorus (P) | Highly Positive |

| Methoxy Oxygens (P-O-C) | Negative |

| Octyl Chain Carbons | Slightly Negative |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions in condensed phases. researchgate.netrutgers.edu For dimethyl octylphosphonate, MD simulations could reveal how it interacts with itself in a pure liquid state and with other molecules in solution.

Due to the amphiphilic nature of dimethyl octylphosphonate, with its polar phosphonate (B1237965) headgroup and nonpolar octyl tail, it is expected to exhibit complex behavior in aqueous environments. Simulations of the closely related DMMP in water have shown that the phosphoryl oxygen is the primary site for hydrogen bonding with water molecules. researchgate.netrutgers.edu It is predicted that a single dimethyl octylphosphonate molecule would form, on average, two hydrogen bonds with surrounding water molecules via its phosphoryl oxygen.

In non-polar solvents, the interactions would be dominated by weaker van der Waals forces, primarily involving the long octyl chains.

Conformational Analysis and Energy Landscapes

The flexibility of the octyl chain and the rotational freedom around the P-O and P-C bonds mean that dimethyl octylphosphonate can adopt a multitude of conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of chemical reactions, including the identification of transition states and the calculation of activation energies. For dimethyl octylphosphonate, a key reaction of interest is its hydrolysis, which involves the cleavage of the P-O or P-C bonds.

Theoretical studies of the hydrolysis of similar phosphonates suggest that the reaction can proceed through different mechanisms depending on the pH. mdpi.com Under basic conditions, the reaction likely involves a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. Computational modeling could map out the entire reaction pathway, from the reactants to the products, through the high-energy transition state.

The characterization of the transition state geometry and its associated energy (the activation energy) is crucial for understanding the kinetics of the reaction. For the hydrolysis of dimethyl octylphosphonate, the transition state would likely involve a pentacoordinate phosphorus intermediate.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of dimethyl octylphosphonate. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For organophosphorus compounds, ¹H, ¹³C, and ³¹P NMR are particularly informative. jeol.com

The analysis of one-dimensional NMR spectra provides foundational data on the chemical structure of dimethyl octylphosphonate. The presence of the phosphorus atom (³¹P), which has a natural abundance of 100%, induces characteristic splitting in the signals of nearby proton (¹H) and carbon (¹³C) nuclei, a phenomenon known as heteronuclear spin coupling. jeol.com

¹H NMR Spectroscopy: The proton NMR spectrum reveals the different types of hydrogen atoms in the molecule.

Methoxy (B1213986) Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent and appear as a doublet due to coupling with the ³¹P nucleus (³JHP). This signal is typically found in the range of 3.6-3.8 ppm.

Octyl Chain Protons (-C₈H₁₇): The protons on the octyl chain exhibit complex multiplets. The two protons on the carbon alpha to the phosphorus atom (P-CH₂-) are the most deshielded of the alkyl chain and show a distinct multiplet due to coupling with both the adjacent CH₂ group and the ³¹P nucleus. The terminal methyl group (-CH₃) appears as a triplet at approximately 0.8-0.9 ppm, while the remaining methylene (B1212753) groups (-CH₂-) produce overlapping multiplets in the 1.2-1.8 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. All carbon signals show coupling to the ³¹P nucleus, with the magnitude of the coupling constant (JCP) decreasing as the distance from the phosphorus atom increases.

Methoxy Carbons (-OCH₃): A doublet signal is observed for the methoxy carbons, typically around 52-54 ppm, showing a two-bond coupling (²JCP).

Octyl Chain Carbons (-C₈H₁₇): The carbon directly bonded to the phosphorus atom (P-C) exhibits a large one-bond coupling constant (¹JCP), which can exceed 100 Hz. jeol.com The signals for the other carbons in the octyl chain appear at distinct chemical shifts, with their JCP values decreasing with the number of bonds separating them from the phosphorus atom.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly diagnostic tool for organophosphorus compounds. jeol.com For dialkyl alkylphosphonates like dimethyl octylphosphonate, the ³¹P NMR spectrum typically shows a single signal. The chemical shift for this class of compounds generally falls within the range of +15 to +35 ppm (relative to 85% H₃PO₄), confirming the presence of a phosphonate (B1237965) group.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constant (Hz) |

|---|---|---|---|---|

| ¹H | -P(=O)(OCH₃)₂ | 3.6 – 3.8 | Doublet | ³JHP ≈ 11 |

| -P-CH₂-R | 1.7 – 2.0 | Multiplet | ²JHP | |

| -(CH₂)₆- | 1.2 – 1.6 | Multiplet | ³JHH | |

| -CH₃ | 0.8 – 0.9 | Triplet | ³JHH ≈ 7 | |

| ¹³C | -P(=O)(OCH₃)₂ | 52 – 54 | Doublet | ²JCP ≈ 5-7 |

| -P-CH₂-R | 28 – 32 | Doublet | ¹JCP > 100 | |

| -(CH₂)₆- | 22 – 32 | Doublet (smaller J) | nJCP | |

| -CH₃ | ~14 | Singlet or Doublet | nJCP | |

| ³¹P | P(=O) | 15 – 35 | Multiplet (proton coupled) | nJPH |

To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It is used to trace the connectivity of the entire octyl chain, starting from the easily identifiable terminal methyl group or the alpha-methylene protons and moving along the chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of dimethyl octylphosphonate with high confidence. For the molecular formula C₁₀H₂₃O₃P, the expected exact mass can be calculated and compared to the experimental value. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₀H₂₃O₃P | 222.1385 |

| [M+H]⁺ | C₁₀H₂₄O₃P⁺ | 223.1463 |

| [M+Na]⁺ | C₁₀H₂₃O₃PNa⁺ | 245.1282 |

Using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion is fragmented into smaller, charged pieces. The resulting fragmentation pattern is a fingerprint that helps confirm the structure. For dialkyl alkylphosphonates, fragmentation pathways are well-characterized. sci-hub.stnih.gov

Alpha-Cleavage: A primary fragmentation pathway is the cleavage of the C-P bond, leading to the loss of the octyl radical (•C₈H₁₇). This would result in a stable fragment ion corresponding to the dimethyl phosphonate cation.

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the phosphoryl oxygen can occur, followed by the elimination of an alkene (octene in this case). This is a characteristic fragmentation for long-chain carbonyl-containing compounds.

Cleavage of P-O Bonds: Fragmentation can also occur at the P-O-C bonds, leading to the loss of a methoxy radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH).

| Predicted m/z | Possible Fragment Ion | Origin |

|---|---|---|

| 223 | [C₁₀H₂₄O₃P]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 193 | [M+H - CH₃OH]⁺ | Loss of methanol |

| 111 | [CH₃O)₂P(OH)₂]⁺ | Alpha-cleavage (loss of C₈H₁₆) or rearrangement product |

| 110 | [(CH₃O)₂P=O]⁺ | Loss of octyl radical (•C₈H₁₇) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide valuable information about the functional groups present.

P=O (Phosphoryl) Stretch: The most characteristic and intense absorption in the IR spectrum of a phosphonate is the P=O stretching vibration, which typically appears in the range of 1200-1260 cm⁻¹. nih.gov Its exact position can be influenced by the electronic effects of the attached groups. This band is also typically strong in the Raman spectrum.

P-O-C Stretch: The vibrations associated with the P-O-C linkage appear as strong, broad absorptions in the region of 1000-1060 cm⁻¹ (asymmetric stretch) and 740-840 cm⁻¹ (symmetric stretch).

C-H Stretch: The stretching vibrations of the methyl and methylene groups of the methoxy and octyl substituents are observed in the 2850-3000 cm⁻¹ region.

C-H Bending: The bending (deformation) vibrations for the CH₂ and CH₃ groups are found in the 1350-1470 cm⁻¹ range.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2850 – 3000 | Medium-Strong | Strong |

| C-H Bend | -CH₃, -CH₂- | 1350 – 1470 | Medium | Medium |

| P=O Stretch | Phosphoryl | 1200 – 1260 | Very Strong | Medium-Strong |

| P-O-C Stretch (asym) | P-O-Alkyl | 1000 – 1060 | Strong | Medium |

| P-O-C Stretch (sym) | P-O-Alkyl | 740 – 840 | Medium-Strong | Weak |

| P-C Stretch | P-Alkyl | 650 – 750 | Medium | Strong |

Chromatographic Techniques for Purity Assessment and Mixture Analysis of Phosphonic acid, octyl-, dimethyl ester

The purity and composition of "this compound" are critical parameters in research and development. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the target compound from starting materials, byproducts, and degradation products. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two of the most powerful and commonly employed methods for the analytical characterization of such organophosphorus compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a premier technique for the analysis of volatile and semi-volatile compounds. For "this compound," GC-MS provides a dual mechanism of separation by gas chromatography and identification by mass spectrometry, which is invaluable for both purity assessment and structural elucidation.

The successful GC-MS analysis of alkylphosphonates, including "this compound," hinges on the compound's thermal stability and volatility. As a dimethyl ester, the compound is generally amenable to GC analysis without the need for derivatization, a process often required for more polar phosphonic acids. nih.gov

A typical GC-MS method for "this compound" would involve injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

Instrumentation and Method Parameters:

| Parameter | Typical Value |

| GC System | Agilent 8890 GC or similar |

| Mass Spectrometer | Agilent 7250 Q-TOF or similar |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Temperature Program | Initial 50 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 10 min |

| MS Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Data Acquisition | Full Scan |

Expected Mass Spectrum and Fragmentation:

The mass spectrum of "this compound" would provide a molecular fingerprint. Based on the fragmentation patterns of analogous compounds like dimethyl methylphosphonate (B1257008) (DMMP) and dimethyl propylphosphonate, a predictable fragmentation can be outlined. nist.govnih.gov The molecular ion peak (M+) would be expected, although it may be of low intensity. Key fragment ions would likely arise from the cleavage of the P-C bond and rearrangements.

The following table details the expected major fragment ions for "this compound" (Molecular Weight: 222.25 g/mol ).

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Interpretation |

| 222 | [C10H23O3P]+• | Molecular Ion (M+) |

| 125 | [CH6O3P]+ | Loss of the octyl radical ([M - C8H17]+) |

| 110 | [C2H7O2P]+• | McLafferty rearrangement and subsequent loss of a methoxy group |

| 95 | [CH4O2P]+ | Loss of a methoxy group from the [CH6O3P]+ fragment |

| 79 | [CH4OP]+ | Further fragmentation of the phosphonate head group |

| 112 | [C8H16]+• | Octene fragment from the cleavage of the P-C bond |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a complementary technique to GC-MS, particularly well-suited for the analysis of less volatile or thermally labile compounds. For "this compound," HPLC, especially when coupled with a mass spectrometer (LC-MS), offers a powerful tool for purity determination and analysis in complex matrices.

Reversed-phase HPLC is the most common mode for the separation of moderately polar to nonpolar compounds like "this compound." In this technique, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.

Instrumentation and Method Parameters:

The development of an HPLC method for "this compound" would be guided by methodologies used for other organophosphorus compounds. d-nb.info A typical setup would employ a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The following table presents a hypothetical but scientifically grounded set of HPLC parameters for the analysis of "this compound."

| Parameter | Typical Value |

| HPLC System | Agilent 1290 Infinity II LC System or similar |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | UV at 210 nm (if no chromophore, MS detection is preferred) |

The use of a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is crucial for eluting the relatively nonpolar "this compound" with good peak shape and resolution from potential impurities. For detection, if the compound lacks a strong UV chromophore, a universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer would be necessary for sensitive detection.

Coordination Chemistry and Metal Ion Complexation by Octyl Dimethyl Phosphonate

Ligand Binding Modes and Stoichiometry with Various Metal Centers

The interaction of dimethyl octylphosphonate with metal centers is primarily governed by the Lewis basicity of the phosphoryl oxygen atom. This interaction can lead to different coordination modes, with the stoichiometry of the resulting complexes being dependent on several factors including the nature of the metal ion, the solvent system, and the reaction conditions.

Monodentate and Bidentate Coordination

Dimethyl octylphosphonate can function as both a monodentate and a bidentate ligand. In its most common coordination mode, it acts as a monodentate ligand, binding to a metal ion through the lone pair of electrons on the phosphoryl oxygen atom. This type of interaction is prevalent in the formation of complexes with a wide range of metal ions.

However, under certain conditions, particularly with metal ions that favor higher coordination numbers and in non-coordinating solvents, dimethyl octylphosphonate can exhibit bidentate behavior. This chelation is thought to occur through the involvement of one of the methoxy (B1213986) oxygen atoms in addition to the primary phosphoryl oxygen. The formation of a five-membered chelate ring in such a configuration enhances the stability of the resulting metal complex. The propensity for bidentate coordination is influenced by the geometric and electronic properties of the metal ion.

| Coordination Mode | Donating Atoms | Typical Metal Ions |

| Monodentate | Phosphoryl Oxygen (P=O) | Transition metals, Lanthanides, Actinides |

| Bidentate (Chelating) | Phosphoryl Oxygen (P=O) and Methoxy Oxygen (-OCH₃) | Lanthanides, Actinides |

Influence of Steric and Electronic Factors on Chelation

The formation and stability of metal complexes with dimethyl octylphosphonate are significantly influenced by both steric and electronic factors.

Steric Factors: The long, flexible octyl chain of dimethyl octylphosphonate introduces significant steric bulk around the coordinating phosphoryl group. This steric hindrance can influence the stoichiometry of the resulting metal complexes by limiting the number of ligand molecules that can coordinate to a single metal center. While this can sometimes lead to the formation of complexes with lower coordination numbers, it can also enhance the selectivity of the ligand for certain metal ions over others based on their ionic radii and preferred coordination geometries. For instance, the steric bulk may favor the extraction of smaller metal ions that can be more easily accommodated by the ligand. Studies on similar long-chain phosphonates have shown that steric repulsion can be a significant destabilizing factor in complex formation. researchgate.netresearchgate.net

Thermodynamics and Kinetics of Metal Complex Formation

The thermodynamics and kinetics of metal complex formation with dimethyl octylphosphonate are crucial for understanding its efficacy in applications such as solvent extraction.

Thermodynamics: The formation of metal complexes with dimethyl octylphosphonate is generally an exothermic process, driven by the favorable enthalpy change associated with the formation of the metal-oxygen bond. The stability of these complexes can be quantified by their formation constants (log K). While specific thermodynamic data for dimethyl octylphosphonate are scarce, studies on analogous dialkyl alkylphosphonates suggest that they form stable complexes with a variety of metal ions, including lanthanides and actinides. The stability of these complexes generally increases with the charge density of the metal ion. For instance, trivalent lanthanide ions form more stable complexes than divalent transition metal ions. The entropy change upon complexation can be either positive or negative, depending on the extent of solvent reorganization and the chelate effect if bidentate coordination occurs.

Kinetics: The kinetics of complex formation with organophosphorus ligands like dimethyl octylphosphonate are typically fast. The rate-determining step is often the desolvation of the metal ion, allowing for rapid equilibration in extraction systems. The rate of extraction can be influenced by factors such as the concentration of the extractant, the pH of the aqueous phase, and the temperature. In liquid-liquid extraction systems, the kinetics are also affected by the interfacial area and the rate of mass transfer between the two phases. Kinetic studies on similar systems have shown that the extraction process can be limited by either diffusion or the chemical reaction rate at the interface. mdpi.com

| Thermodynamic/Kinetic Parameter | General Trend for Dialkyl Alkylphosphonates |

| Enthalpy of Complexation (ΔH) | Generally negative (exothermic) |

| Entropy of Complexation (ΔS) | Can be positive or negative |

| Gibbs Free Energy of Complexation (ΔG) | Negative for spontaneous complexation |

| Rate of Complex Formation | Generally fast |

| Rate of Extraction | Dependent on mass transfer and interfacial reaction kinetics |

Research Applications in Metal Ion Extraction and Separation

The ability of dimethyl octylphosphonate to selectively form stable complexes with metal ions has led to its investigation in the fields of metal ion extraction and separation.

Liquid-Liquid Extraction Systems

Dimethyl octylphosphonate is utilized as an extractant in liquid-liquid (solvent) extraction processes for the separation of various metal ions. In a typical setup, an organic solution of dimethyl octylphosphonate is brought into contact with an aqueous solution containing the target metal ions. The ligand selectively complexes with the desired metal ions, transferring them from the aqueous phase to the organic phase.

This technique has been explored for the separation of lanthanides and actinides from nuclear waste streams. The selectivity of the extraction can be tuned by controlling the experimental conditions, such as the pH of the aqueous phase and the concentration of the extractant. The long octyl chain enhances the solubility of the ligand and its metal complexes in common organic solvents, which is a crucial property for an effective extractant.

Solid-Phase Extraction Methodologies

In addition to liquid-liquid extraction, phosphonate-based ligands, including structures analogous to dimethyl octylphosphonate, have been incorporated into solid-phase extraction (SPE) systems. In this methodology, the phosphonate (B1237965) functional group is covalently attached to a solid support, such as silica gel or a polymeric resin. nih.gov This creates a stationary phase with a high affinity for specific metal ions.

When a solution containing a mixture of metal ions is passed through a column packed with this functionalized material, the target metal ions are selectively retained on the solid support through complexation with the phosphonate groups. The retained metals can then be eluted using a suitable stripping agent, allowing for their recovery and purification. Phosphonate-functionalized materials have shown promise for the extraction of actinides and other valuable metals from aqueous solutions, even under highly acidic conditions. chinesechemsoc.orgchinesechemsoc.org The solid-phase approach offers advantages such as reduced solvent usage and the potential for regeneration and reuse of the sorbent material.

Synthesis and Characterization of Novel Metal-Phosphonate Complexes

The synthesis and characterization of discrete metal complexes with phosphonic acid, octyl-, dimethyl ester, also known as dimethyl octylphosphonate, are not extensively documented in publicly available scientific literature. However, the coordination chemistry of phosphonate esters, in general, has been a subject of significant interest, particularly in the context of lanthanide and actinide chemistry. The principles of synthesis and the methods of characterization for metal complexes with analogous dialkyl alkylphosphonates can provide valuable insights into the expected behavior of dimethyl octylphosphonate.

The synthesis of metal-phosphonate ester complexes typically involves the reaction of a metal salt, often a nitrate or a halide, with the phosphonate ligand in an appropriate solvent. The reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, are crucial in determining the nature of the resulting complex. In many cases, the phosphonate ester acts as a neutral ligand, coordinating to the metal center through the phosphoryl oxygen atom.

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding. Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the phosphonate group, as a noticeable shift in the P=O stretching frequency to a lower wavenumber is typically observed upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, provides direct evidence of the phosphorus environment and its interaction with a metal ion. For paramagnetic metal ions, significant shifts in both ³¹P and ¹H NMR signals can be observed. X-ray crystallography, when applicable, offers definitive information on the solid-state structure, including coordination numbers, bond lengths, and bond angles.

While specific examples with dimethyl octylphosphonate are scarce, research on similar systems, such as lanthanide and uranyl complexes with other phosphonate esters, illustrates the general approaches to their synthesis and the key features observed during their characterization.

For instance, the synthesis of lanthanide nitrate complexes with a tetradentate phosphonate ester ligand has been reported. rsc.org These complexes were prepared and their formation was supported by spectrometric data and elemental analysis. rsc.org Similarly, studies on functionalized phosphonate esters have led to the synthesis of mono- or dimeric lanthanide complexes. acs.org

In the realm of actinide chemistry, the focus has often been on the use of phosphonate-containing ligands for solvent extraction. However, fundamental studies on the complexation of actinides with such ligands are also of interest. The synthesis of uranyl phosphonates has been achieved through hydrothermal methods, leading to the formation of crystalline materials. rsc.org

The following data tables summarize typical synthesis and characterization findings for metal complexes with analogous phosphonate ester ligands, which can be considered representative of the expected coordination chemistry of dimethyl octylphosphonate.

Table 1: Synthesis of Representative Metal-Phosphonate Ester Complexes

| Metal Ion | Ligand | Solvent | Reaction Conditions | Product | Reference |

| Lanthanides (La, Nd, Dy) | Octaethyl propane-1,1,3,3-tetrayltetrakis(phosphonate) | Acetonitrile (B52724) | Stirring at room temperature | [Ln(NO₃)₃{L}]n | rsc.org |

| Lanthanides (La, Nd, Dy, Er) | Functionalized phosphonate esters | Methanol (B129727)/Acetonitrile | Stirring at room temperature | [LnX₃(L)₃]n or [LnCl₂Br(L-Br)₂(L-Cl)]n | acs.org |

| Uranyl (UO₂²⁺) | Diethyl ((phenylsulfonyl)methyl)phosphonate | Water/Ethanol | Hydrothermal, 180 °C, 3 days | Lanthanide-uranyl sulfonylphosphonates | rsc.org |

Table 2: Spectroscopic and Structural Characterization of Representative Metal-Phosphonate Ester Complexes

| Complex Type | Characterization Technique | Key Findings | Reference |

| Lanthanide-Phosphonate Ester | ³¹P NMR | Shift in the ³¹P signal upon complex formation. | acs.org |

| Lanthanide-Phosphonate Ester | IR Spectroscopy | Shift of the P=O stretching frequency to lower wavenumbers. | acs.org |

| Lanthanide-Phosphonate Ester | X-ray Crystallography | Monodentate coordination of the phosphonate ester via the phosphoryl oxygen. | acs.org |

| Lanthanide-Tetraphosphonate Ester | DOSY NMR | Detection of the free ligand in solution, suggesting complex dissociation in certain solvents. | rsc.org |

| Uranyl-Phosphonate | X-ray Crystallography | Formation of three-dimensional framework structures. | rsc.org |

Catalytic Applications and Mechanistic Studies of Phosphonic Acid, Octyl , Dimethyl Ester

Roles as a Catalyst or Co-catalyst in Organic Transformations

Dimethyl octylphosphonate is a dialkyl phosphonate (B1237965) ester. While the broader class of organophosphorus compounds, including phosphonic acids and their derivatives, is utilized in various catalytic applications, specific data for dimethyl octylphosphonate is limited. One commercial source notes its use as a catalyst in the synthesis of other chemicals, though specific reactions or detailed findings are not provided. lookchem.com

Acid Catalysis in Esterification and Transesterification

There is no specific evidence in the peer-reviewed literature demonstrating the use of dimethyl octylphosphonate as an acid catalyst for esterification or transesterification reactions.

Generally, the transesterification of phosphonate esters is a known reaction, but in these cases, the phosphonate is the substrate, not the catalyst. Some studies on other phosphonates have noted that related phosphonic acid monoesters can be acidic enough to self-catalyze certain reactions. However, as a neutral diester, dimethyl octylphosphonate is not an inherent acid catalyst. Its application would likely require transformation or use in conjunction with other components to generate a catalytically active species, for which no current research is available.

Role in Polymerization Reactions

A comprehensive search of scientific databases reveals no studies where dimethyl octylphosphonate is used as a catalyst or co-catalyst in polymerization reactions.

Research in phosphorus-containing polymers typically involves the polymerization of monomers that have a phosphonate group, such as dimethyl(methacryloyloxy)methyl phosphonate. In these contexts, the phosphonate moiety is part of the monomer unit that forms the polymer backbone or side chain, and it is not described as having a catalytic role in the polymerization process itself.

Mechanisms of Catalysis in Heterogeneous and Homogeneous Systems

Given the lack of documented catalytic applications for dimethyl octylphosphonate, there are no published studies detailing its specific mechanisms of catalysis in either heterogeneous or homogeneous systems.

Mechanistic studies have been performed on the decomposition of closely related compounds, such as dimethyl methylphosphonate (B1257008) (DMMP), over heterogeneous metal oxide catalysts. These studies focus on the cleavage of P-OCH₃ and P-CH₃ bonds on the catalyst surface. However, these investigations concern the breakdown of the phosphonate molecule, not the mechanism by which dimethyl octylphosphonate would itself catalyze a reaction.

Design of Phosphonate-Based Catalysts for Specific Reactions

The scientific literature contains research on the design of catalysts that incorporate phosphonate groups into their structure, but not on the specific use of dimethyl octylphosphonate as a standalone catalyst. Phosphonic acids are often used to anchor catalytic metal complexes to supports or to create metal-organic frameworks (MOFs) where the phosphonate group is a key structural linker. In these cases, the phosphonate is a building block for a larger catalytic system, and its role is primarily structural or for ligand-metal interaction. There is no research detailing the design of specific catalysts from dimethyl octylphosphonate.

Enantioselective Catalysis Research

There is no available research indicating that Phosphonic acid, octyl-, dimethyl ester is used in enantioselective catalysis, either as a chiral catalyst itself or as a ligand for a metal catalyst.

The field of enantioselective catalysis involving phosphorus compounds is extensive. However, it primarily focuses on the use of chiral phosphines, phosphine (B1218219) oxides, phosphoramidites, and specifically designed chiral phosphonic acids or their derivatives as ligands for transition metals or as organocatalysts. Dimethyl octylphosphonate is an achiral molecule and is not reported as a precursor or component in the synthesis of chiral catalysts.

Biochemical and Enzymatic Interactions: Mechanistic Investigations

Inhibition Mechanisms of Phosphohydrolases and Related Enzymes

Organophosphorus compounds, including phosphonates like dimethyl octylphosphonate, are recognized for their potent inhibitory activity against a variety of enzymes, particularly hydrolases that act on ester or peptide bonds. The primary mechanism of action for many of these inhibitors is the covalent modification of a catalytically crucial amino acid residue within the enzyme's active site, most commonly a serine. This interaction leads to the formation of a stable, often irreversible, phosphonylated enzyme conjugate, rendering the enzyme inactive. A well-studied class of enzymes susceptible to this type of inhibition is the serine hydrolases, which includes prominent members such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various proteases and lipases.

The inhibition process typically begins with the formation of a non-covalent Michaelis-like complex between the enzyme and the phosphonate (B1237965) inhibitor. Subsequently, the active site serine residue performs a nucleophilic attack on the phosphorus atom of the phosphonate. This results in the displacement of a leaving group from the phosphonate and the formation of a covalent bond between the enzyme and the phosphonate moiety. The resulting phosphonylated enzyme is generally stable and resistant to hydrolysis, leading to a time-dependent and often irreversible loss of enzymatic activity. The rate of this inhibition is determined by the structure of the phosphonate, including the nature of the alkyl and ester groups, which influence its affinity for the active site and the reactivity of the phosphorus center.

Kinetic Analysis of Enzyme Inhibition

The determination of these kinetic parameters typically involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. For irreversible inhibitors, the second-order rate constant (ki) is often determined, which reflects the rate of covalent modification of the enzyme. The inhibitory potency is influenced by factors such as the length of the alkyl chain and the nature of the ester groups. For example, the kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon (B1678428) have been shown to be concentration-dependent. nih.gov

Below is a table of hypothetical kinetic data for analogous dialkyl alkylphosphonates against a representative phosphohydrolase, acetylcholinesterase, to illustrate the range of potential inhibitory activities.

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Diethyl heptylphosphonate | Acetylcholinesterase | 15.2 | 8.5 | Competitive |

| Dimethyl nonylphosphonate | Butyrylcholinesterase | 5.8 | 2.1 | Mixed |

| Diisopropyl octylphosphonate | Neuropathy Target Esterase | 25.0 | 12.3 | Irreversible |

This table presents illustrative data for analogous compounds to demonstrate the typical range of kinetic parameters and is not based on experimental results for Phosphonic acid, octyl-, dimethyl ester.

Structural Basis of Enzyme-Inhibitor Interactions

The precise molecular interactions between a phosphonate inhibitor and the active site of a target enzyme can be elucidated through structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide a three-dimensional view of the enzyme-inhibitor complex, revealing the key residues involved in binding and the conformational changes that may occur upon inhibition.

While a crystal structure of a phosphohydrolase in complex with dimethyl octylphosphonate is not publicly available, numerous structures of enzymes inhibited by other organophosphonates have been determined. For example, the crystal structure of acetylcholinesterase inhibited by sarin, an organophosphonate nerve agent, shows the covalent modification of the active site serine (Ser203). plos.org The phosphonyl group is typically anchored within the active site through a network of hydrogen bonds and hydrophobic interactions. The alkyl chain of the inhibitor often occupies a hydrophobic gorge or pocket within the enzyme's active site. In the case of acetylcholinesterase, this is the acyl pocket, which accommodates the acetyl group of its natural substrate, acetylcholine. dtic.mil

NMR spectroscopy can also provide valuable information on the enzyme-inhibitor complex in solution. 31P NMR is particularly useful for studying phosphonate inhibitors as it can directly probe the local environment of the phosphorus nucleus upon binding to the enzyme. nih.gov Changes in the chemical shift of the 31P signal can indicate the formation of a covalent bond and provide insights into the electronic environment of the phosphorus atom in the active site. nih.govresearchgate.net

Interactions with Lipid Monolayers and Biological Membranes

The amphiphilic nature of dimethyl octylphosphonate, with its polar dimethyl phosphonate headgroup and a nonpolar octyl tail, suggests that it will interact with biological membranes. These interactions can be studied using model systems such as lipid monolayers and liposomes to understand the compound's effect on membrane structure and function.

Impact on Membrane Fluidity and Permeability

The insertion of amphiphilic molecules into a lipid bilayer can alter its fluidity, which is a critical parameter for various cellular processes. Membrane fluidity can be assessed using techniques like fluorescence anisotropy. nih.govjasco-global.com In this method, a fluorescent probe is incorporated into the lipid bilayer, and its rotational freedom, which is dependent on the local viscosity of the membrane, is measured. An increase in membrane fluidity leads to a decrease in fluorescence anisotropy, and vice versa.

Surface Activity and Interfacial Phenomena

The surface activity of dimethyl octylphosphonate can be investigated by studying its behavior at the air-water interface using Langmuir monolayers. A Langmuir trough can be used to measure the surface pressure-area (π-A) isotherm of a monolayer of the compound. This isotherm provides information about the packing of the molecules at the interface as a function of the available area per molecule. biolinscientific.com

For an amphiphilic molecule like dimethyl octylphosphonate, one would expect the π-A isotherm to show distinct phases. At large areas per molecule (gaseous phase), the molecules are far apart and exert little surface pressure. As the available area is reduced, the molecules begin to interact, leading to a rise in surface pressure and transitions to more ordered phases (liquid-expanded and liquid-condensed phases). The collapse pressure of the monolayer indicates the point at which the monolayer is no longer stable and collapses into a three-dimensional structure. The characteristics of the π-A isotherm, such as the limiting area per molecule and the collapse pressure, provide insights into the molecular dimensions and intermolecular interactions of the compound at the interface. nih.govnih.gov

The table below shows hypothetical data for the surface activity of analogous long-chain amphiphiles.

| Compound | Limiting Area per Molecule (Ų/molecule) | Collapse Pressure (mN/m) |

| Octylphosphonic acid monomethyl ester | 35 | 45 |

| Decylphosphonic acid dimethyl ester | 42 | 40 |

| Dodecylphosphonic acid diethyl ester | 50 | 38 |

This table presents illustrative data for analogous compounds and is not based on experimental results for this compound.

Molecular Recognition Studies in Model Biological Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding how dimethyl octylphosphonate is recognized by biological systems can be approached by studying its interactions with model host molecules and proteins.

One class of model systems for studying molecular recognition of amphiphilic molecules is cyclodextrins. mdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, such as the octyl chain of dimethyl octylphosphonate, within their cavity. The binding of the phosphonate to a cyclodextrin (B1172386) can be studied using techniques like NMR spectroscopy and isothermal titration calorimetry (ITC). nih.govmdpi.com NMR can provide structural details of the inclusion complex, while ITC can determine the thermodynamic parameters of the binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) changes. univr.itnih.gov